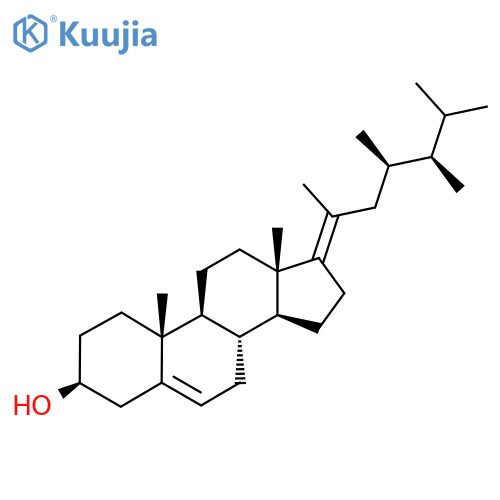

Cas no 73731-24-5 ((3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol)

73731-24-5 structure

商品名:(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol

CAS番号:73731-24-5

MF:C29H48O

メガワット:412.690829277039

CID:1762168

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol 化学的及び物理的性質

名前と識別子

-

- (3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol

- (3S,8R,9S,10R,13S,14S,17E)-10,13-dimethyl-17-[(4R,5R)-4,5,6-trimethylheptan-2-ylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

-

- インチ: 1S/C29H48O/c1-18(2)21(5)19(3)16-20(4)25-10-11-26-24-9-8-22-17-23(30)12-14-28(22,6)27(24)13-15-29(25,26)7/h8,18-19,21,23-24,26-27,30H,9-17H2,1-7H3/b25-20+/t19-,21-,23+,24+,26+,27+,28+,29-/m1/s1

- InChIKey: WSMAULFAXOAWSD-PZWGOJMFSA-N

- ほほえんだ: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)/C(=C(\C)/C[C@@H](C)[C@H](C)C(C)C)/CC[C@@H]12

計算された属性

- せいみつぶんしりょう: 412.371

- どういたいしつりょう: 412.371

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 714

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

じっけんとくせい

- 密度みつど: 0.99

- ふってん: 502.4°C at 760 mmHg

- フラッシュポイント: 219.8°C

- 屈折率: 1.529

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34528-5 mg |

Sarcosterol |

73731-24-5 | 5mg |

¥7000.00 | 2023-03-24 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34528-5mg |

Sarcosterol |

73731-24-5 | 5mg |

¥ 7000 | 2023-09-07 |

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

73731-24-5 ((3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量